4-Ethoxy-1-methylpyrimidin-2(1h)-one
Description
4-Ethoxy-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Its structure features a pyrimidine ring with an ethoxy group at position 4, a methyl group at position 1, and a ketone at position 2. Pyrimidinones are critical in medicinal chemistry due to their resemblance to nucleic acid bases and their ability to interact with biological targets.
Properties
CAS No. |
6220-46-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-ethoxy-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-4-5-9(2)7(10)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
LVHVTYQPRMNICT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methylpyrimidin-2(1h)-one typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinone ring. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-methylpyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, which can have different biological and chemical properties.
Scientific Research Applications
4-Ethoxy-1-methylpyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-methylpyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties/Bioactivity |
|---|---|---|---|
| 6-Methoxy-1-methylpyrimidin-2(1H)-one | Methoxy (C6), Methyl (C1) | C₆H₈N₂O₂ | Increased solubility due to methoxy; used in nucleic acid research |
| 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one | Fluoro (C5), Methoxy (C2), Methyl (C1) | C₆H₇FN₂O₂ | Fluorine enhances electronegativity; shows enzyme inhibition |
| 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride | Methyl (C4), Amine (C2) | C₇H₁₂Cl₂N₄ | Dihydrochloride form improves stability; used in receptor studies |
| 5-Ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Ethoxy (C5), Methyl (C1), Complex substituents | C₂₉H₃₁N₂O₅ | Multi-functional groups enable diverse bioactivity; studied for therapeutic potential |
Key Observations :
- Substituent Position : The position of alkoxy groups (e.g., ethoxy at C4 vs. methoxy at C6) significantly impacts bioactivity. For example, 4-Ethoxy-1-methylpyrimidin-2(1H)-one’s ethoxy group may enhance binding to hydrophobic enzyme pockets compared to methoxy analogues .
- Lipophilicity : Ethoxy groups increase lipophilicity compared to methoxy, as seen in 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, which shows higher cell permeability .
- Electronic Effects : Fluorine at C5 (in 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one) introduces electronegativity, altering reactivity and binding affinity .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 6-Methoxy-1-methylpyrimidin-2(1H)-one) exhibit higher aqueous solubility due to polar oxygen atoms, whereas ethoxy groups reduce solubility but enhance lipid bilayer penetration .
- Stability : Dihydrochloride salts (e.g., 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride) demonstrate improved stability under physiological conditions compared to free bases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
